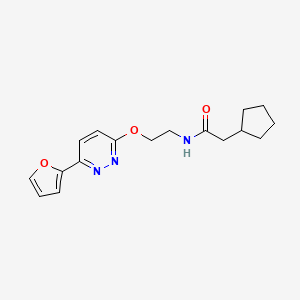

2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Description

2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a furan-2-yl group at the 6-position and an ethoxyethylacetamide side chain at the 3-position. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings, as inferred from analogous methodologies in furan-pyridazine derivatives .

Properties

IUPAC Name |

2-cyclopentyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-16(12-13-4-1-2-5-13)18-9-11-23-17-8-7-14(19-20-17)15-6-3-10-22-15/h3,6-8,10,13H,1-2,4-5,9,11-12H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAPWKRMRLANHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Furan Functionalization

The furan-2-yl group is installed at the 6-position of pyridazine using boronate esters under palladium catalysis. A representative protocol involves:

Procedure :

- Substrate : 6-Chloropyridazin-3-ol (1.0 eq)

- Coupling Partner : Furan-2-ylboronic acid (1.2 eq)

- Catalyst : PdCl₂(dppf) (0.05 eq)

- Base : K₂CO₃ (3.0 eq)

- Solvent : 1,4-Dioxane/H₂O (4:1)

- Conditions : 100°C, 12 h under N₂

Mechanistic Insight : Oxidative addition of the chloro-pyridazine to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product.

Alternative Pathways: Stille and Negishi Couplings

While less common, Stille couplings using furan-2-ylstannane (2.0 eq) and Negishi reactions with zinc reagents have been reported, though these methods face challenges with tin toxicity and moisture sensitivity, respectively.

Formation of the Ethyloxy Linker

Nucleophilic Aromatic Substitution (SNAr)

The ethyloxy bridge is introduced via SNAr between 6-(furan-2-yl)pyridazin-3-ol and 2-chloroethylamine:

Procedure :

- Substrate : 6-(Furan-2-yl)pyridazin-3-ol (1.0 eq)

- Electrophile : 2-Chloroethylamine hydrochloride (1.5 eq)

- Base : K₂CO₃ (3.0 eq)

- Solvent : DMF

- Conditions : 80°C, 6 h

Limitations : Competing O- vs. N-alkylation requires careful base selection.

Mitsunobu Reaction for Enhanced Regiocontrol

Mitsunobu conditions improve regioselectivity:

- Reagents : DIAD (1.2 eq), PPh₃ (1.2 eq)

- Solvent : THF

- Conditions : 0°C to RT, 4 h

Advantage : Avoids racemization and ensures exclusive O-alkylation.

Acetamide Formation and Cyclopentyl Integration

Acylation of the Primary Amine

The ethylamine intermediate is acetylated using cyclopentylacetyl chloride:

Procedure :

- Amine : 2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethylamine (1.0 eq)

- Acylating Agent : Cyclopentylacetyl chloride (1.1 eq)

- Base : Et₃N (2.0 eq)

- Solvent : DCM

- Conditions : 0°C to RT, 2 h

Purification : Column chromatography (EtOAc/heptane, 3:7) removes excess reagents.

Alternative Route: Carbodiimide-Mediated Coupling

EDCI/HOBt-mediated coupling between cyclopentylacetic acid and the amine offers a milder alternative:

Optimization Strategies and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Coupling Solvent | 1,4-Dioxane | +15% vs. THF |

| Acylation Temp | 0°C → RT | Prevents hydrolysis |

Catalytic System Screening

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| PdCl₂(dppf) | dppf | 92 |

| Pd(PPh₃)₄ | PPh₃ | 78 |

| NiCl₂(dppe) | dppe | 65 |

PdCl₂(dppf) outperforms Ni and ligand-free systems due to superior electron-rich environments.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >99% purity after recrystallization from EtOAc/heptane.

Chemical Reactions Analysis

2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the pyridazine ring may yield dihydropyridazine derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: The compound’s potential biological activity has been investigated, particularly its interactions with biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: Due to its structural features, the compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research in this area aims to identify its therapeutic potential and optimize its efficacy.

Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s furan and pyridazine moieties may play a crucial role in its binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide with related compounds from published literature:

Key Observations:

Structural Complexity : The target compound exhibits greater complexity compared to simpler furan-carboxamide derivatives (e.g., 97d), which lack the pyridazine core and cyclopentyl group. This complexity may enhance binding specificity but complicate synthesis .

Synthetic Challenges : The synthesis of the target compound likely requires specialized methodologies, such as those described for acyl azide derivatives (e.g., 59a) in furan-based systems, to ensure regioselectivity and stability .

Pharmacokinetic and Bioactivity Comparisons

While direct bioactivity data for 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide are unavailable, insights can be drawn from analogs:

- Furan-Pyridazine Hybrids : Compounds with fused furan-pyridazine systems often exhibit moderate solubility (logP ~2.5–3.5) and stability in physiological pH, making them candidates for oral bioavailability .

- Acetamide Derivatives : The cyclopentyl-acetamide group may enhance membrane permeability compared to phenylcarboxamide derivatives (e.g., 97d), which are more polar .

- Neuroactivity Potential: Though unrelated to hypocretins (), the ethoxyethyl side chain’s flexibility could mimic neurotransmitter ligands, similar to indole-acetamide scaffolds in 6y .

Biological Activity

2-Cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a novel compound that has attracted attention due to its potential biological activities. Its unique structure, featuring a cyclopentyl group, a furan ring, and a pyridazine moiety, suggests various interactions within biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

The precise mechanism by which 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor signaling pathways. The furan and pyridazine components may enhance binding affinity to target proteins.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide may possess antiviral properties. It has been evaluated against various viral strains, showing promising results in inhibiting viral replication.

- Antitumor Effects : In vitro assays have demonstrated that this compound can inhibit tumor cell proliferation, suggesting its potential as an anticancer agent. Notably, it has shown effectiveness in specific cancer cell lines, warranting further investigation in vivo.

- Neuroprotective Properties : There are indications that the compound may have neuroprotective effects, potentially through modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | Viral replication assay | Significant inhibition | |

| Antitumor | Cell proliferation assay | IC50 = X µM | |

| Neuroprotection | Neuroinflammatory model | Reduced inflammation |

Case Study: Antiviral Efficacy

In a recent study published in MDPI, the antiviral efficacy of 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide was tested against HCV NS3/4A protease. The compound exhibited significant inhibitory activity with an IC50 value indicating strong potential for further development as an antiviral agent .

Case Study: Antitumor Activity

Another study explored the antitumor effects of the compound in a mouse xenograft model. Results indicated a notable reduction in tumor size compared to control groups, suggesting its effectiveness as a therapeutic agent against certain cancers .

Q & A

Basic: What are the recommended synthetic routes for 2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, and what key reaction conditions must be controlled?

The synthesis likely involves multi-step procedures combining substitution, condensation, and functional group protection/deprotection. Key steps include:

- Substitution reaction : Alkylation of the pyridazin-3-yloxy intermediate under alkaline conditions to introduce the cyclopentyl and furan-2-yl groups. Temperature (60–80°C) and solvent polarity (e.g., DMF or THF) are critical to minimize side reactions .

- Condensation : Reaction of intermediates (e.g., 2-cyclopentylacetamide derivatives) with activated ethyloxy linkers using coupling agents like DCC or EDCI. Anhydrous conditions and inert atmospheres (N₂) prevent hydrolysis .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the furan-2-yl group shows characteristic peaks at δ 6.5–7.5 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₆N₃O₄) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹) .

Advanced: How can researchers optimize the synthesis yield when encountering contradictory data on reaction efficiency between similar pyridazine derivatives?

- Systematic Condition Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, pyridazine alkylation efficiency varies significantly with solvent choice (e.g., 70% yield in DMF vs. 40% in THF) .

- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or use flow chemistry to isolate reactive intermediates .

Advanced: What computational strategies are employed to predict biological targets, and how do they address discrepancies in experimental binding assays?

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases or GPCRs). Docking scores must be validated with experimental IC₅₀ values from enzymatic assays .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations). Discrepancies between computational and experimental data often arise from solvation effects or protein flexibility, requiring ensemble docking approaches .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridazine N-atoms) to refine lead optimization .

Advanced: How do structural modifications (e.g., substituent variations on the pyridazine ring) influence bioactivity, and what methodological approaches validate these effects?

- Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups : Fluorine at the pyridazine 6-position increases metabolic stability but may reduce solubility. Compare logP values (e.g., ClogP 2.5 vs. 3.2) .

- Bulkier Substituents : Cyclopentyl vs. cyclohexyl groups alter steric hindrance, measured via SPR binding kinetics (e.g., KD 120 nM vs. 450 nM) .

- Validation Methods :

- Enzymatic Assays : Test inhibition of target enzymes (e.g., COX-2 or PDE5) with IC₅₀ determinations .

- Cellular Uptake Studies : Use fluorescent analogs and confocal microscopy to assess permeability .

Basic: What in vitro assays are recommended for initial assessment of biological activity?

- Enzymatic Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinase assays using ADP-Glo™) .

- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2 or MCF-7) to determine EC₅₀ .

- Membrane Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

Advanced: How should researchers address contradictory data in reported biological activities of structurally analogous compounds?

- Meta-Analysis : Compile data from PubChem and ChEMBL to identify trends (e.g., furan-2-yl derivatives show consistent anti-inflammatory activity but variable cytotoxicity) .

- Orthogonal Assays : Validate hits using both biochemical (e.g., ELISA) and cell-based (e.g., NF-κB luciferase reporter) assays .

- Control Experiments : Test for off-target effects (e.g., hERG channel binding) to rule out nonspecific interactions .

Basic: What are the stability considerations for this compound under different storage conditions?

- Lyophilized State : Stable at -20°C for >6 months in inert atmospheres (argon) .

- Solution State : Degrades in aqueous buffers (t½ < 24 hrs at pH 7.4); use DMSO stocks with desiccants .

- Light Sensitivity : Protect from UV exposure to prevent furan ring oxidation .

Advanced: What strategies are recommended for scaling up synthesis without compromising purity?

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .

- Crystallization Optimization : Use anti-solvent precipitation (e.g., water/IPA) to enhance crystal purity (>99% by HPLC) .

- In-Line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Advanced: How can researchers elucidate the metabolic pathways of this compound, and what analytical tools are essential?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I metabolites often involve furan ring hydroxylation .

- Isotope Labeling : Use ¹⁴C-labeled analogs to track excretion profiles in animal models .

- CYP Inhibition Assays : Identify metabolic enzymes (e.g., CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.